molecular formula C13H14N4O5S B2448226 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide CAS No. 327092-66-0

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide

Cat. No.: B2448226
CAS No.: 327092-66-0
M. Wt: 338.34
InChI Key: DIGVFAXITWRGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is an organic compound that features a hydrazino group, a methoxy-substituted phenyl ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide typically involves multiple steps:

    Nitration: The starting material, 2-methoxy-aniline, undergoes nitration to introduce the nitro group at the meta position.

    Sulfonation: The nitrated product is then subjected to sulfonation to introduce the sulfonamide group.

    Hydrazination: Finally, the sulfonated product is treated with hydrazine to introduce the hydrazino group.

Each of these steps requires specific reaction conditions, such as the use of concentrated sulfuric acid for sulfonation and hydrazine hydrate for hydrazination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Materials Science: Its functional groups can participate in polymerization or cross-linking reactions, contributing to the properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-N-phenyl-3-nitro-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.

    4-Hydrazino-N-(2-chloro-phenyl)-3-nitro-benzenesulfonamide:

Uniqueness

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-hydrazinyl-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-22-13-5-3-2-4-11(13)16-23(20,21)9-6-7-10(15-14)12(8-9)17(18)19/h2-8,15-16H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVFAXITWRGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.